molecular formula C11H5F10NOS B4109183 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide

2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide

Cat. No.: B4109183
M. Wt: 389.21 g/mol
InChI Key: AIVIUOWKFRJZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, resistance to oxidation, and unique reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-[(heptafluoropropyl)thio]aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of strong hydrogen bonds or van der Waals interactions. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, making it effective in reaching intracellular targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-phenylacetamide
  • 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
  • 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide stands out due to the presence of the heptafluoropropyl group, which imparts additional fluorine atoms, enhancing its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F10NOS/c12-8(13,14)7(23)22-5-1-3-6(4-2-5)24-11(20,21)9(15,16)10(17,18)19/h1-4H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIUOWKFRJZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F10NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.